1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine
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Description
1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine is a useful research compound. Its molecular formula is C24H33NO2S and its molecular weight is 399.59. The purity is usually 95%.
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Scientific Research Applications
Hypobetalipoproteinemic Agents
Compounds related to 4-(1-adamantyloxy)aniline, which are structurally similar to the queried chemical, have been identified as potent hypobetalipoproteinemic agents. These compounds, including derivatives with sulfur or methylene replacing the oxygen atom, have shown activity and are being developed for further applications in this field (Lednicer et al., 1979).
Serotonin Antagonists
Studies on compounds like 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a serotonin antagonist, have shown that modifications in its structure, such as the replacement of phthalimide with adamantane derivatives, can improve selectivity and affinity for target receptors (Raghupathi et al., 1991).
Antimicrobial and Anti-inflammatory Applications
Adamantane derivatives have shown significant antimicrobial and anti-inflammatory activities. For instance, certain S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols exhibited potent antibacterial activity against various pathogens and demonstrated anti-inflammatory effects in animal models (Al-Abdullah et al., 2014).
Sulfamylurea Hypoglycemic Agents
Sulfamylurea derivatives, where the adamantane structure is incorporated, have been developed as high-potency hypoglycemic agents. These compounds have shown enhanced hypoglycemic activity, indicating potential for diabetes treatment (Sarges et al., 1976).
Stereodynamics in Spiroheterocycles
The adamantane structure, when incorporated into spiroheterocycles like N-methylspiro[piperidine-2,2′-adamantane], has been studied for its stereodynamics using NMR spectroscopy and theoretical calculations. This research provides insights into the conformational behavior of these molecules (Kolocouris et al., 1998).
Catalysis and Chemical Transformations
The reaction of adamantane on sulfated zirconia has been studied, revealing insights into the mechanism of hydrocarbon conversions catalyzed by sulfated metal oxides. This research is crucial for understanding catalytic processes in organic chemistry (Farcasiu et al., 1996).
Nanotechnology and Material Science
Adamantane derivatives have been explored in the field of nanotechnology, particularly in the design of novel nanoscale materials for atomic force microscopy (AFM) applications. This includes the development of 1,3,5,7-tetrasubstituted adamantanes for precise and well-defined nanoscale objects (Li et al., 2003).
Properties
IUPAC Name |
1-adamantyl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO2S/c1-27-21-2-4-22(5-3-21)28-16-17-6-8-25(9-7-17)23(26)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,17-20H,6-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXDJBWQFBQLNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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